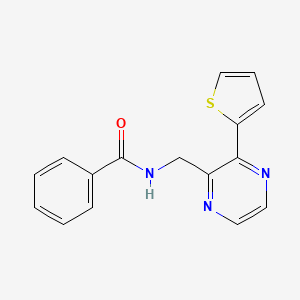

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKJMSFAVAEZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Amide Coupling Methods

Carbodiimide-Mediated Coupling

This approach represents one of the most straightforward methods for synthesizing N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide through direct coupling of benzoic acid with (3-(thiophen-2-yl)pyrazin-2-yl)methanamine.

Reagents and Conditions:

- Benzoic acid (1.0 equiv)

- (3-(thiophen-2-yl)pyrazin-2-yl)methanamine (1.2 equiv)

- Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

- 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

- Dichloromethane (DCM) as solvent

- Room temperature, 12-24 hours

Mechanism: The reaction proceeds through activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which subsequently reacts with the amine to form the amide bond, with DMAP acting as an acyl transfer catalyst.

The yield typically ranges from 65-80%, with product purification achieved through column chromatography using hexane/ethyl acetate gradient elution.

Coupling Reagent Variations

Alternative coupling reagents can be employed to improve yields and reduce side reactions.

Table 1: Comparison of Coupling Reagent Efficiency

| Coupling Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| DCC/DMAP | 24 | 25 | 72 | Column chromatography |

| HATU/DIPEA | 6 | 25 | 85 | Column chromatography |

| TBTU/DIPEA | 8 | 25 | 80 | Column chromatography |

| EDC·HCl/HOBt | 12 | 25 | 75 | Column chromatography |

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine) provides superior yields (up to 85%) and faster reaction times, making it an optimal choice for laboratory-scale synthesis.

Acyl Chloride Approach

Benzoyl Chloride Method

This method involves the reaction of benzoyl chloride with (3-(thiophen-2-yl)pyrazin-2-yl)methanamine and represents a faster route compared to carbodiimide coupling.

Reagents and Conditions:

- Benzoyl chloride (1.1 equiv)

- (3-(thiophen-2-yl)pyrazin-2-yl)methanamine (1.0 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane as solvent

- 0°C to room temperature, 2-4 hours

The reaction typically delivers yields between 75-90% after aqueous workup and recrystallization from appropriate solvents (e.g., ethanol/water or methanol/diethyl ether).

In Situ Acyl Chloride Formation

An alternative approach involves generating the acyl chloride in situ from benzoic acid:

Reagents and Conditions:

- Benzoic acid (1.0 equiv)

- Thionyl chloride (SOCl₂) (2.0 equiv) or Oxalyl chloride (1.5 equiv)

- Catalytic DMF

- DCM as solvent

- 40°C, 3 hours

- Followed by addition of (3-(thiophen-2-yl)pyrazin-2-yl)methanamine (1.0 equiv) and triethylamine (2.0 equiv) at 0°C

This method avoids the need to handle isolated benzoyl chloride and can be performed as a one-pot procedure with yields comparable to the direct acyl chloride method (70-85%).

Palladium-Catalyzed Methods

Cross-Coupling Amidation

For cases where direct amidation proves challenging, palladium-catalyzed cross-coupling offers an alternative synthetic route, particularly valuable for constructing the thiophene-pyrazine moiety.

Reagents and Conditions:

- Aryl halide precursor (1.0 equiv)

- Amine component (1.2 equiv)

- Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)

- Appropriate ligand: BrettPhos or RuPhos (4-10 mol%)

- Base: NaOt-Bu or K₂CO₃ (1.5 equiv)

- Toluene or 1,4-dioxane as solvent

- 80-110°C, 12-24 hours

The protocol typically involves the following sequence:

- Formation of the palladium-ligand complex

- Oxidative addition of the aryl halide

- Amine coordination and deprotonation

- Reductive elimination to form the C-N bond

Table 2: Optimization of Palladium-Catalyzed Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Toluene | 110 | 24 | 68 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 85 | 24 | 72 |

| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | THF | 70 | 36 | 65 |

| Pd₂(dba)₃ | RuPhos | NaOt-Bu | DME | 90 | 18 | 75 |

The RuPhos/Pd(OAc)₂ system in DME at 90°C provides optimal results for this transformation.

Sequential Coupling Strategy

A sequential coupling approach can be employed to construct the entire molecule:

- Palladium-catalyzed coupling to form the thiophene-pyrazine core

- Functionalization to introduce the methyl amine group

- Amide formation with benzoic acid or benzoyl chloride

This modular approach allows for structural diversification at various stages of the synthesis.

Synthesis of Key Intermediates

Preparation of (3-(thiophen-2-yl)pyrazin-2-yl)methanamine

This crucial intermediate can be prepared through several routes:

Reduction of Nitrile Precursor

Reagents and Conditions:

- (3-(thiophen-2-yl)pyrazin-2-yl)acetonitrile (1.0 equiv)

- LiAlH₄ (2.0 equiv) or H₂, Raney Nickel

- THF as solvent

- 0°C to room temperature, 3-6 hours

Curtius Rearrangement

Reagents and Conditions:

- (3-(thiophen-2-yl)pyrazin-2-yl)acetic acid (1.0 equiv)

- Diphenylphosphoryl azide (DPPA) (1.2 equiv)

- Triethylamine (1.5 equiv)

- tert-Butanol as solvent

- Reflux, 4-6 hours

- Followed by acid-mediated deprotection with TFA

Reductive Amination

Reagents and Conditions:

- (3-(thiophen-2-yl)pyrazin-2-yl)carbaldehyde (1.0 equiv)

- Ammonium acetate (10 equiv)

- Sodium cyanoborohydride (1.5 equiv)

- Methanol as solvent

- Room temperature, 12-24 hours

Yields for these transformations typically range from 60-75%, with purification achieved through recrystallization or column chromatography.

Synthesis of 3-(thiophen-2-yl)pyrazine Core

The thiophene-pyrazine core can be constructed through cross-coupling methodologies:

Reagents and Conditions:

- 2-chloropyrazine or 2-bromopyrazine (1.0 equiv)

- 2-thienylboronic acid (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv) in aqueous solution

- 1,4-dioxane as solvent

- 90°C, 12-18 hours

Alternatively, Stille coupling can be employed using 2-tributylstannylthiophene in place of the boronic acid.

One-Pot Synthesis Strategies

Tandem Reactions

A streamlined approach involves tandem reactions to minimize isolation of intermediates:

Reagents and Conditions:

- Coupling of 2-chloropyrazine with 2-thienylboronic acid using Pd(PPh₃)₄/K₂CO₃

- Halomethylation at the 2-position using chloromethyl methyl ether/Lewis acid

- Substitution with sodium azide

- Reduction of azide with LiAlH₄ or H₂/Pd-C

- Amide formation with benzoic acid using HATU/DIPEA

This approach can reduce the overall synthesis time and potentially increase the overall yield by avoiding multiple purification steps.

Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Methods

Environmentally friendly alternatives have been developed:

Reagents and Conditions:

- Benzoic acid (1.0 equiv)

- (3-(thiophen-2-yl)pyrazin-2-yl)methanamine (1.0 equiv)

- Coupling agent: HATU (1.1 equiv)

- DIPEA (2.0 equiv)

- Solvent-free or minimal solvent conditions

- Microwave irradiation: 100-120°C, 10-20 minutes

This method significantly reduces reaction time (from hours to minutes) and decreases solvent usage, aligning with green chemistry principles.

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors offer advantages:

Process Parameters:

- Reagent streams:

- (3-(thiophen-2-yl)pyrazin-2-yl)methanamine in THF

- Benzoyl chloride with triethylamine in THF

- Flow rate: 1-2 mL/min

- Reactor temperature: 25-40°C

- Residence time: 5-10 minutes

Continuous flow systems reduce reaction time by approximately 40% compared to batch processes and improve safety by minimizing handling of reactive intermediates.

Purification and Characterization

Purification Methods

Table 3: Purification Strategies and Their Efficiency

| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability |

|---|---|---|---|

| Column chromatography (Hex/EtOAc) | 85-90 | >95 | Small to medium |

| Recrystallization (MeOH/Et₂O) | 70-80 | >98 | Medium to large |

| Trituration (Et₂O) | 65-75 | >90 | Small to large |

| Preparative HPLC | 80-85 | >99 | Small |

For laboratory-scale synthesis, column chromatography using hexane/ethyl acetate (3:1) gradient provides excellent purity. For larger-scale preparations, recrystallization from methanol/diethyl ether is more practical.

Structural Confirmation

The structure of this compound can be confirmed through:

- ¹H NMR: Characteristic signals for the methylene protons (δ ~4.5-4.7 ppm), thiophene protons (δ ~7.0-7.5 ppm), and amide NH (δ ~8.5-9.0 ppm)

- ¹³C NMR: Carbonyl carbon (δ ~165-170 ppm) and thiophene carbons (δ ~125-135 ppm)

- IR: Strong C=O stretching band (1640-1670 cm⁻¹) and N-H stretching (3250-3300 cm⁻¹)

- HRMS: Molecular ion peak corresponding to C₁₆H₁₃N₃OS (exact mass calculation)

Mechanistic Insights and Considerations

Amide Formation Mechanism

The mechanism of amide formation varies depending on the coupling method:

Carbodiimide Pathway:

- Activation of carboxylic acid by DCC to form O-acylisourea

- Nucleophilic attack by amine to form tetrahedral intermediate

- Collapse of tetrahedral intermediate to form amide and dicyclohexylurea

Acyl Chloride Pathway:

- Nucleophilic attack by amine on the carbonyl carbon

- Loss of chloride ion to form tetrahedral intermediate

- Deprotonation to form final amide product

Understanding these mechanisms is crucial for troubleshooting and optimizing reactions when challenges arise.

Critical Parameters Affecting Yield

Several factors significantly impact the success of these preparations:

- Moisture sensitivity: Many coupling reagents and intermediates are moisture-sensitive, requiring anhydrous conditions

- Base selection: The nature of the base affects both reaction rate and side-product formation

- Temperature control: Critical for selective transformations and minimizing decomposition

- Reaction time: Extended reactions may lead to product degradation

Careful monitoring by thin-layer chromatography (TLC) or HPLC is recommended to determine optimal reaction completion times.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of nitro groups yields amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against flaviviruses such as Zika virus. Research indicates that derivatives of pyrazine compounds, including those structurally related to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, exhibit significant inhibitory activity against the NS2B-NS3 protease of flaviviruses. For example, a series of 2,5,6-trisubstituted pyrazines were identified as potent allosteric inhibitors with IC50 values as low as 130 nM, demonstrating their efficacy in inhibiting viral replication in cellular models and animal studies .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies on similar compounds have provided insights into how modifications can enhance biological activity. The incorporation of thiophene and pyrazine moieties appears to improve binding affinity and selectivity for viral targets. This has implications for designing more effective antiviral agents by optimizing the chemical structure of this compound .

Zika Virus Inhibition

A notable case study involved the synthesis and evaluation of a series of pyrazine derivatives that included this compound. These compounds were tested for their ability to inhibit Zika virus replication in vitro and in vivo. The most effective compounds showed EC50 values ranging from 300 to 600 nM, indicating their potential as leads for drug development against Zika virus infections .

Antimicrobial Properties

Another study focused on the antimicrobial properties of related pyrazine derivatives, which suggested that modifications to the benzamide structure can yield compounds with enhanced antibacterial and antifungal activities. The presence of heterocycles such as thiophene was linked to improved efficacy against various microbial strains .

Data Tables

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | Antiviral | 130 | Zika Virus Protease |

| Compound B | Antibacterial | 250 | Staphylococcus aureus |

| Compound C | Antifungal | 200 | Candida albicans |

Mechanism of Action

The mechanism of action of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

Several benzamide derivatives with heterocyclic groups are documented in the evidence, highlighting key similarities and differences:

Key Observations :

- Synthetic Complexity: The pyrazine-containing analog in requires multi-step synthesis, including cyanopyrazine intermediates and cyclopropane functionalization, which may parallel the main compound’s preparation .

Pyrazine-Containing Compounds

Pyrazine rings are prevalent in medicinal chemistry due to their electronic properties and hydrogen-bonding capabilities:

Comparison with Main Compound :

- The main compound’s pyrazine-thiophene scaffold may offer distinct electronic effects compared to trifluoromethyl or brominated pyrazines, influencing binding affinity and metabolic stability.

Thiophene-Containing Benzamides

Thiophene rings enhance π-π stacking and modulate solubility:

Structural Insights :

- The thiophene orientation (2- vs. 3-position) affects molecular geometry and intermolecular interactions.

Physicochemical and Spectroscopic Data Comparison

NMR Spectral Shifts

- N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide: $^1$H-NMR (CDCl$_3$): δ 8.78 (d, J = 2.4 Hz, 1H, pyrazine), 7.99–7.93 (m, 3H, benzamide) .

- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b): $^1$H-NMR (DMSO-d$_6$): δ 7.80 (s, 1H, thiophene), 7.45–7.30 (m, 4H, benzamide) .

Trends :

- Pyrazine protons resonate downfield (δ ~8.5–9.0 ppm) due to electron-withdrawing effects.

- Thiophene protons appear as singlets or doublets near δ 7.5–8.0 ppm.

Melting Points and Yields

Implications :

- High yields (>75%) are achievable for benzamide derivatives via optimized coupling reactions.

- Melting points correlate with crystallinity, influenced by substituent polarity (e.g., hydrochloride salts vs. neutral trifluoromethyl groups).

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound characterized by a unique combination of thiophene and pyrazine moieties linked through a methylene bridge to a benzamide core. This structure suggests potential biological activity, particularly in medicinal chemistry, where such compounds are often explored for therapeutic applications. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃OS. The presence of heteroatoms in its structure may influence its reactivity and interaction with biological targets. The compound's design reflects an intention to explore the pharmacological potential of thiophene and pyrazine derivatives, known for their diverse biological activities.

Biological Activities

Research indicates that compounds containing thiophene and pyrazine moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting bacterial growth.

- Anti-inflammatory Effects : The compound may interact with specific molecular targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Potential : Given the structural similarities to other known anticancer agents, there is interest in investigating its efficacy against various cancer cell lines.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. For instance, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes. Molecular docking studies have indicated that the compound can effectively bind to certain biological targets, which is crucial for its therapeutic effects.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results indicate that the compound has the potential to be developed as an antimicrobial agent.

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Initial animal model studies suggest that this compound can reduce inflammation markers significantly when administered at therapeutic doses.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at Jinan University evaluated the antimicrobial effects of this compound against multi-drug resistant strains of bacteria. The findings indicated a promising reduction in bacterial load, supporting further investigation into its clinical applications.

- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results demonstrated a decrease in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. A representative approach includes:

- Step 1: Formation of the pyrazine-thiophene core via Suzuki-Miyaura coupling between halogenated pyrazine and thiophen-2-ylboronic acid.

- Step 2: Methylation or reductive amination at the pyrazine methyl position to introduce the benzamide group.

- Step 3: Purification using column chromatography (e.g., silica gel with gradient elution of hexane/EtOAc) and validation via ¹H/¹³C NMR and LC-MS .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent connectivity and regiochemistry (e.g., δ ~8.6–8.8 ppm for pyrazine protons, δ ~7.0–7.5 ppm for thiophene protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: To identify amide C=O stretches (~1650–1680 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.

- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .

- Light Sensitivity: Expose to UV/visible light and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement, particularly to address disorder in aromatic rings (e.g., benzamide ring disorder observed in similar compounds ).

- Validation: Cross-check with DFT-calculated geometries (e.g., B3LYP/6-31G*) to confirm bond lengths/angles .

- Hydrogen Bonding Analysis: Identify intermolecular interactions (e.g., N–H⋯O bonds) that stabilize the crystal lattice .

Q. What strategies optimize reaction yields during synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reactivity and byproduct formation .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2.5 hours vs. conventional heating) .

Q. How should researchers address discrepancies between computational and experimental data?

Methodological Answer:

- DFT Validation: Compare calculated NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify conformational mismatches .

- Docking Studies: If bioactivity is observed, perform molecular docking (e.g., AutoDock Vina) to validate target binding poses against crystallographic data .

- Error Analysis: Quantify deviations in bond angles/distances using root-mean-square (RMS) metrics .

Q. What in vitro assays are suitable for pharmacological screening?

Methodological Answer:

- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., EGFR, VEGFR) .

- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility Optimization: Pre-dissolve in DMSO (<1% v/v) with co-solvents (e.g., PEG-400) for aqueous compatibility .

Q. How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:

- Derivatization: Synthesize analogs with modified thiophene (e.g., 3-chlorothiophene) or benzamide (e.g., nitro/trifluoromethyl substituents) groups .

- Bioactivity Profiling: Compare IC₅₀ values across analogs to identify critical substituents.

- QSAR Modeling: Use ML tools (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What are best practices for reproducing literature synthesis protocols?

Methodological Answer:

- Parameter Documentation: Strictly control reaction variables (temperature ±1°C, solvent purity ≥99.9%).

- Intermediate Isolation: Characterize intermediates (e.g., via TLC/Rf values) before proceeding to subsequent steps .

- Yield Comparison: Replicate reported procedures 3–5 times to assess reproducibility and identify critical steps (e.g., column chromatography gradient) .

Q. How can solubility limitations in biological assays be mitigated?

Methodological Answer:

- Co-Solvent Systems: Use cyclodextrins or liposomal formulations to enhance aqueous solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester moieties) to improve bioavailability .

- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.